molecular formula C17H17ClFN3OS B6994111 N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-2-(4-methyl-1,3-thiazol-2-yl)propanamide

N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-2-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B6994111
M. Wt: 365.9 g/mol
InChI Key: LYGPZWULSWFSCA-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-2-(4-methyl-1,3-thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro-fluoro substituted indole ring, a thiazole ring, and a propanamide group. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Properties

IUPAC Name

N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-2-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3OS/c1-9-8-24-17(22-9)10(2)16(23)20-4-3-11-7-21-15-6-14(19)13(18)5-12(11)15/h5-8,10,21H,3-4H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGPZWULSWFSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)C(=O)NCCC2=CNC3=CC(=C(C=C32)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-2-(4-methyl-1,3-thiazol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

    Halogenation: The indole ring is then chlorinated and fluorinated using appropriate halogenating agents such as N-chlorosuccinimide (NCS) and Selectfluor.

    Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling Reaction: The chloro-fluoro indole derivative is coupled with the thiazole derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Amidation: The final step involves the amidation reaction where the coupled product is reacted with propanoic acid or its derivatives to form the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-2-(4-methyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The halogen atoms (chlorine and fluorine) on the indole ring can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with hydrogen atoms replacing halogen atoms

    Substitution: Substituted derivatives with nucleophiles replacing halogen atoms

Scientific Research Applications

N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-2-(4-methyl-1,3-thiazol-2-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-2-(4-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-2-(4-methyl-1,3-thiazol-2-yl)propanamide can be compared with other similar compounds, such as:

    N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methyl-1,3-thiazol-2-yl)propanamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-2-(4-methyl-1,3-thiazol-2-yl)propanamide: Lacks the chlorine atom, which may influence its properties.

    N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-2-(1,3-thiazol-2-yl)propanamide: Lacks the methyl group on the thiazole ring, potentially altering its activity.

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